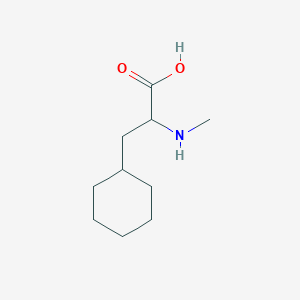

3-Cyclohexyl-2-(methylamino)propanoic acid

Description

Significance of α-Amino Acid Derivatives in Medicinal Chemistry and Organic Synthesis

α-Amino acids are fundamental to life as the building blocks of proteins. nih.gov Beyond this primary role, their derivatives are crucial in medicinal chemistry and organic synthesis due to their diverse physiological and pharmaceutical activities. nih.gov These modified amino acids are integral to the development of new therapeutic agents, often serving as enzyme inhibitors, receptor antagonists, or agonists. researchgate.net

In drug discovery, the incorporation of non-natural amino acid derivatives can significantly enhance the properties of a drug molecule. By altering the structure of natural amino acids, researchers can improve stability, selectivity, and activity, leading to more effective and safer pharmaceuticals. researchgate.net For instance, modifying the side chains or the backbone of amino acids can increase their resistance to metabolic degradation, prolonging their therapeutic effect. researchgate.net Furthermore, α-amino acid derivatives are vital building blocks in organic synthesis, providing a chiral pool for the construction of complex molecules with specific stereochemistry. google.com

Overview of the N-Methylated α-Amino Acid Scaffold in Contemporary Research

The N-methylation of α-amino acids, which involves the substitution of a hydrogen atom on the amino group with a methyl group, is a key strategy in medicinal chemistry. researchgate.net This seemingly minor modification can have profound effects on the pharmacological profile of peptides and other bioactive molecules. researchgate.net One of the primary benefits of N-methylation is the enhanced metabolic stability it confers. The presence of the methyl group can sterically hinder the action of proteases, enzymes that would otherwise break down the peptide, thus increasing its bioavailability. researchgate.netnih.gov

Moreover, N-methylation can improve a molecule's ability to cross cell membranes, a critical factor for oral bioavailability. nih.govnih.gov This is partly due to a reduction in the number of hydrogen bond donors, which can lead to better permeability. acs.org In a recent study on inhibitors for the SARS-CoV-2 main protease, the inclusion of a -CH2-cyclohexyl group at the P2 position was found to be well-tolerated, demonstrating the relevance of cyclic aliphatic moieties in the design of potent inhibitors. acs.org While specific research on 3-Cyclohexyl-2-(methylamino)propanoic acid is lacking, the combination of a cyclohexyl group and N-methylation represents a structural motif of significant interest for developing new therapeutics.

Table 1: General Synthetic Methods for N-Methylation of α-Amino Acids

| Method | Description | Key Features |

| Reductive Amination | Reaction of an amine with an aldehyde to form a Schiff base, which is then reduced. A common approach uses formaldehyde. researchgate.netacs.org | Can be a straightforward method, but may require harsh conditions that are not suitable for all substrates. researchgate.net |

| Alkylation of Sulfonamides | The amino acid is first protected as a sulfonamide (e.g., with o-nitrobenzenesulfonyl), which is then alkylated. researchgate.netacs.org | Allows for controlled mono-N-methylation and can be performed under milder conditions, making it compatible with solid-phase peptide synthesis. researchgate.netacs.org |

| Mitsunobu Reaction | N-alkylation of N-sulfonylamino acids using an alcohol (e.g., methanol) under Mitsunobu conditions. acs.org | An effective and racemization-free method for the synthesis of N-methylamino acids. acs.org |

Historical Context of Amino Acid Analogues in Pharmaceutical Innovation

The journey of amino acid analogues in pharmaceuticals began with early methods of chemical synthesis. The Strecker synthesis, first reported in 1850, was a pioneering method for producing α-amino acids from aldehydes, ketones, and amines. merckmillipore.com Initially, chemical synthesis was the primary method for producing non-chiral amino acids like glycine (B1666218) or racemic mixtures. merckmillipore.com

The realization that modifying amino acids could lead to compounds with significant therapeutic potential spurred further innovation. A major breakthrough in the use of N-methylated amino acids came with the discovery of Cyclosporin A, a cyclic peptide containing several N-methylated residues, which became a cornerstone drug in organ transplantation due to its immunosuppressive properties. researchgate.net This highlighted the profound impact that N-methylation could have on the biological activity and pharmacokinetic properties of a peptide. researchgate.net Over the decades, the synthesis of N-methylated amino acids has evolved, with the development of more sophisticated and selective methods to address challenges such as achieving mono-N-methylation without racemization. nih.govacs.org Today, the incorporation of N-methylated amino acids is a well-established strategy in the design of peptide-based drugs and other small molecule therapeutics to enhance their drug-like properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-2-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMDYACPQYNUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-06-8 | |

| Record name | NSC12798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclohexyl 2 Methylamino Propanoic Acid

Stereoselective Synthesis of 3-Cyclohexyl-2-(methylamino)propanoic Acid

The introduction of a methyl group on the alpha-amine of 3-cyclohexylpropanoic acid creates a chiral center, necessitating stereoselective synthetic methods to obtain enantiomerically pure compounds.

Enantioselective Approaches for Chiral Purity

Achieving high chiral purity in N-methylated amino acids is crucial for their application in bioactive peptides. One common strategy involves the N-methylation of a pre-existing chiral amino acid. A widely used approach is the Biron-Kessler method, which involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. This protecting group renders the amide proton acidic enough for methylation, typically with methyl iodide or dimethyl sulfate. nih.gov Subsequent removal of the o-NBS group and reprotection with a suitable group like Fmoc yields the desired N-methylated amino acid with minimal racemization. nih.gov

Another approach involves reductive amination of an α-keto acid precursor. However, controlling the stereochemistry in this method can be challenging. Asymmetric hydrogenation using chiral catalysts is a powerful technique for establishing the desired stereocenter. nih.gov For instance, ruthenium-catalyzed asymmetric hydrogenation of enamides or related precursors can provide access to the desired enantiomerically pure N-acylated amino acid, which can then be N-methylated.

| Method | Key Reagents | Advantages | Disadvantages |

| Biron-Kessler Method | 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), Methylating agent (e.g., CH₃I), Thiophenol/K₂CO₃, Fmoc-OSu | High yields, Low racemization, Applicable to various amino acids. nih.gov | Multi-step process. |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-catalyst, H₂ | High enantioselectivity. nih.gov | Substrate-specific catalyst systems may be required. |

Derivatization from Precursor Amino Acids, e.g., 2-amino-3-cyclohexylpropanoate

A straightforward method for the synthesis of this compound is the direct N-methylation of its precursor, 2-amino-3-cyclohexylpropanoic acid (cyclohexylalanine, Cha). A common laboratory-scale synthesis involves the hydrogenation of phenylalanine to produce cyclohexylalanine. acs.org For example, D-phenylalanine methyl ester hydrochloride can be hydrogenated using a rhodium on carbon catalyst to yield (2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride. prepchem.com

Once the precursor amino acid is obtained, N-methylation can be achieved through various methods. One established procedure is the reaction with sodium hydride and methyl iodide. monash.edu This method, while effective, can sometimes lead to the formation of methyl esters as a byproduct. monash.edu An alternative is a two-step process involving the formation of an oxazolidinone intermediate from the Fmoc-protected amino acid and an aldehyde, followed by reduction with triethylsilane and trifluoroacetic acid. researchgate.net This procedure is known to result in less than 0.1% racemization. researchgate.net

Incorporation of this compound into Peptide and Peptidomimetic Structures

The incorporation of sterically hindered N-methylated amino acids like N-Me-Cha into peptide chains presents a significant synthetic challenge due to the reduced nucleophilicity of the secondary amine and steric hindrance around the carbonyl group during activation.

Strategies for Peptide Coupling and Amidation

Standard peptide coupling reagents are often inefficient for coupling N-methylated amino acids. More potent coupling reagents are required to overcome the steric hindrance and achieve high coupling yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) have proven effective. peptide.comnih.gov The use of microwave-assisted solid-phase peptide synthesis (SPPS) can also significantly enhance the efficiency of coupling these challenging residues. cem.comspringernature.com

For coupling from an N-methyl amino acid, HATU in the presence of HOAt (1-Hydroxy-7-azabenzotriazole) is often recommended. uci.edu The choice of base is also critical, with bulkier, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine being preferred to minimize side reactions. uci.edu

| Coupling Reagent | Base | Key Features |

| HATU/HOAt | DIPEA or Collidine | Highly effective for sterically hindered couplings. peptide.comuci.edu |

| PyAOP | DIPEA | Promising for couplings involving two N-methylamino acids. nih.gov |

| Microwave-Assisted SPPS | Various | Accelerates coupling reactions, improving yields for difficult sequences. cem.comspringernature.com |

Synthesis of Peptide Compounds Comprising Highly Sterically Hindered Amino Acids

The synthesis of peptides containing multiple sterically hindered residues, especially consecutive N-methylated amino acids, is particularly challenging and often results in low yields. nih.gov Strategies to address this include repeated couplings, the use of higher equivalents of reagents, and elevated temperatures, often facilitated by microwave irradiation. researchgate.netcem.com

Immobilized molecular reactors that mimic the ribosome have been developed to enhance the efficiency of acyl-transfer reactions in SPPS, showing promise for overcoming the challenges of sterically hindered peptide synthesis. bioengineer.org These systems leverage proximity-induced acyl transfers to accelerate the coupling of difficult amino acids. bioengineer.org

The synthesis of N-methyl-rich peptides often requires careful optimization of cleavage conditions from the solid support to avoid side reactions such as diketopiperazine formation or fragmentation between consecutive N-methylated residues. nih.gov

Formation of Conjugates and Prodrugs for Preclinical Biological Research

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome suboptimal physicochemical and pharmacokinetic properties of pharmacologically active compounds. google.commdpi.comnih.gov For this compound, both the secondary amine and the carboxylic acid functionalities present opportunities for covalent modification to form prodrugs and conjugates designed for enhanced solubility, permeability, and targeted delivery. mdpi.com

Amino Acid and Peptide Conjugates: The carboxylic acid group of this compound is a prime site for conjugation with other amino acids or peptides. This approach can improve aqueous solubility and leverage amino acid transporters for enhanced absorption. mdpi.com The synthesis typically involves standard peptide coupling reactions, where the carboxylic acid is activated, for instance, with a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) to form an active ester. This intermediate then readily reacts with the amino group of another amino acid or a peptide to form a stable amide bond.

Ester Prodrugs: The carboxylic acid can be masked as an ester to increase lipophilicity and improve membrane permeability. Simple alkyl esters can be synthesized via Fischer esterification under acidic conditions. For more sophisticated prodrug strategies, acyloxyalkyl esters can be prepared. These are designed to be cleaved by intracellular esterases, releasing the parent drug. mdpi.com

Amide and Carbamate Prodrugs of the Methylamino Group: The secondary methylamino group offers another site for prodrug formation. It can be acylated to form amides or can react with chloroformates to yield carbamates. These modifications can alter the compound's polarity and metabolic stability. For instance, creating a methylamide prodrug has been explored for brain-targeting strategies in other contexts. google.comchemsynthesis.com

Synthesis of Complex Analogues Featuring the Cyclohexylpropanoic Acid Moiety

The 3-cyclohexylpropanoic acid scaffold serves as a versatile starting point for the synthesis of more complex molecules, including heterocyclic systems and analogues with functionalized aromatic rings. These modifications aim to explore new regions of chemical space and optimize biological activity.

Synthesis of Nitrogen Heterocyclic Compounds:

Research has demonstrated the utility of the related 3-cyclohexylpropanoic acid as a precursor for novel nitrogen-containing heterocyclic compounds with potential therapeutic applications. nih.gov In one notable study, 3-cyclohexylpropanoic acid was converted into its acid chloride, which then served as a key intermediate. This acid chloride was reacted with various substituted o-phenylenediamines to generate a series of 2-(2-cyclohexylethyl)benzimidazoles. The general synthetic scheme involves the initial formation of an N-acyl derivative, followed by an acid-catalyzed intramolecular cyclization and dehydration to afford the benzimidazole (B57391) ring system. nih.gov

This methodology was extended to create more complex fused heterocyclic systems. For example, reaction of the 3-cyclohexylpropanoyl chloride with 2,3-diaminophenazine yielded a 2-(2-cyclohexylethyl)-1H-imidazo[4,5-b]phenazine derivative. nih.gov These transformations highlight how the cyclohexylpropanoic acid moiety can be incorporated into larger, rigid, and polycyclic frameworks.

| Compound ID | Heterocyclic System | Substituents | Reference |

|---|---|---|---|

| 1a | Benzimidazole | 6-chloro-4-nitro | nih.gov |

| 1c | Benzimidazole | 5,6-dimethyl | nih.gov |

| 1e | Benzimidazole | 4,6-dichloro | nih.gov |

| 1f | Imidazo[4,5-b]phenazine | - | nih.gov |

Synthesis of Analogues with Trifluoromethylphenyl Substituents:

The introduction of trifluoromethyl (CF3) groups into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. While direct synthesis from this compound is not prominently documented, synthetic routes to cyclohexyl structures bearing trifluoromethylphenyl groups have been developed. For instance, a stepwise Robinson annulation approach has been used to create trifluoromethyl-substituted cyclohexanone (B45756) derivatives, which can serve as precursors to more complex structures. rsc.org

Furthermore, the synthesis of uracil (B121893) derivatives incorporating both a cyclohexyl group and an aromatic ring has been achieved through palladium-catalyzed multicomponent reactions, demonstrating the feasibility of combining these moieties in a single molecular entity. mdpi.com Visible light photoredox catalysis also presents a modern method for the synthesis of trifluoromethoxylated compounds, which could be adapted for the modification of precursors containing the cyclohexylphenyl scaffold. nih.gov These advanced synthetic methods provide a roadmap for creating complex analogues of this compound featuring trifluoromethylphenyl substituents, thereby enabling a thorough exploration of structure-activity relationships.

Advanced Structural and Spectroscopic Investigations of 3 Cyclohexyl 2 Methylamino Propanoic Acid

Spectroscopic Characterization for Structural Elucidation and Stereochemistry

The definitive identification and structural elucidation of 3-cyclohexyl-2-(methylamino)propanoic acid rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring, the methine proton at the alpha-carbon (α-H), the protons of the methylene (B1212753) group at the beta-carbon (β-CH₂), and the N-methyl group protons. The chemical shifts and coupling patterns would provide valuable information about the connectivity and local environment of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the alpha and beta carbons, the N-methyl carbon, and the carbons of the cyclohexyl ring. In a study of a related compound, (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, the ¹³C NMR signals were successfully assigned, demonstrating the utility of this technique for characterizing cyclohexylpropanoic acid derivatives. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175-180 |

| Alpha-Carbon (α-CH) | ~60-65 |

| Beta-Carbon (β-CH₂) | ~35-40 |

| N-Methyl (N-CH₃) | ~30-35 |

| Cyclohexyl C1' | ~35-40 |

| Cyclohexyl C2'/C6' | ~30-35 |

| Cyclohexyl C3'/C5' | ~25-30 |

| Cyclohexyl C4' | ~25-30 |

Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for amino acids and their derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular mass.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information. The fragmentation of protonated amino acids often involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov For N-methylated amino acids, characteristic fragmentation patterns can help to confirm the structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| Monoisotopic Mass | 185.1416 u |

| [M+H]⁺ ion (ESI-MS) | m/z 186.1489 |

| Common Fragment Ions (MS/MS) | [M+H - H₂O]⁺, [M+H - COOH]⁺, fragments from cyclohexyl ring cleavage |

Conformational Analysis in Solution and Solid State

The three-dimensional structure and conformational flexibility of this compound are key determinants of its biological activity. N-methylation can significantly alter the conformational landscape compared to its non-methylated counterpart.

Conformational Preferences: The presence of the N-methyl group restricts the rotation around the N-Cα bond and can favor specific backbone dihedral angles (phi, ψ). This can lead to a more pre-organized conformation, which can be advantageous for binding to biological targets. Computational studies using Density Functional Theory (DFT) on model N-methylated amino acids have shown that N-methylation leads to an increase in lipophilicity and can affect aqueous solubility and dipole moment. rsc.org

Solution-State Conformation: In solution, the conformation of this compound is likely to be a dynamic equilibrium of different conformers. NMR techniques, such as the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide insights into the predominant solution-state conformations. For instance, NOEs between the N-methyl protons and other protons in the molecule can reveal through-space proximities. Conformational analysis of N-methylated residues within peptides has shown that they can induce specific turn structures. researchgate.net

Solid-State Conformation: In the solid state, the conformation is fixed in the crystal lattice. X-ray crystallography would be the definitive method to determine the solid-state structure of this compound. This would provide precise bond lengths, bond angles, and dihedral angles, offering a static picture of a low-energy conformation. While a crystal structure for the specific title compound is not publicly available, such studies on related N-methylated amino acids provide valuable reference data.

Methodologies for Stereoisomeric Purity Determination

Since this compound possesses a chiral center at the alpha-carbon, it can exist as two enantiomers, (S)-3-cyclohexyl-2-(methylamino)propanoic acid and (R)-3-cyclohexyl-2-(methylamino)propanoic acid. The determination of the stereoisomeric (enantiomeric) purity is crucial, as the biological activity of the two enantiomers can differ significantly.

Several chromatographic techniques are employed for the chiral separation and quantification of the enantiomeric excess (e.e.) of amino acids and their derivatives.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for enantiomeric separation. nih.gov It can be performed in two main ways:

Indirect Method: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Direct Method: The racemic mixture is directly separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs are among the most popular for this purpose. phenomenex.com For amino acids, derivatization with a chromophore, such as the Fmoc group, is often necessary for sensitive UV detection. researchgate.net

Chiral Gas Chromatography (GC): This technique is also effective for determining enantiomeric purity. The amino acid is typically derivatized to increase its volatility, for example, by esterification of the carboxylic acid and acylation of the amino group. The resulting volatile derivatives are then separated on a chiral GC column. nih.gov

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for the separation of enantiomers. It often involves the use of a chiral selector added to the background electrolyte, which interacts differently with the two enantiomers, leading to different migration times. cat-online.com

Interactive Data Table: Methodologies for Stereoisomeric Purity Determination

| Technique | Principle | Derivatization | Detection |

| Chiral HPLC (Indirect) | Formation of diastereomers | Required (with chiral agent) | UV, MS |

| Chiral HPLC (Direct) | Differential interaction with CSP | Often required (for detection) | UV, MS |

| Chiral GC | Differential interaction with chiral column | Required (for volatility) | FID, MS |

| Chiral CE | Differential interaction with chiral selector | Not always required | UV |

The selection of the most appropriate method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Computational Chemistry and Molecular Modeling Studies of 3 Cyclohexyl 2 Methylamino Propanoic Acid and Its Analogues

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand, such as 3-Cyclohexyl-2-(methylamino)propanoic acid, and its biological target. These simulations can predict the stability of the ligand-receptor complex over time, revealing key conformational changes and intermolecular interactions that govern the binding event.

For analogues of this compound, such as certain memantine (B1676192) derivatives, MD simulations have been instrumental in understanding their binding to the N-methyl-D-aspartate receptor (NMDAR), a key target in the treatment of Alzheimer's disease. nih.gov These simulations, often run for nanoseconds, track the trajectory of each atom in the system, providing a detailed view of the binding process. For instance, simulations can reveal whether the compound remains stably within the binding pocket or if it dissociates, and how its conformation adapts to the local environment of the receptor. nih.gov

In the context of Alzheimer's disease research, MD simulations have also been used to study the interaction of compounds with amyloid-beta (Aβ) fibrils. acs.org Such studies can demonstrate how a ligand might interfere with the aggregation of Aβ peptides, a pathological hallmark of the disease. For this compound, MD simulations would be crucial in assessing its potential to modulate the activity of targets like the NMDAR or to disrupt Aβ aggregation.

A typical output from MD simulations would include analyses of root-mean-square deviation (RMSD) to assess the stability of the protein and ligand, and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

Table 1: Representative Data from Molecular Dynamics Simulations

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration over which the molecular system is simulated. |

| RMSD of Protein Backbone | 1.5 Å | Indicates the stability of the protein structure during the simulation. |

| RMSD of Ligand | 0.8 Å | Shows the stability of the ligand's position within the binding site. |

Molecular Docking Analyses with Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific target and for proposing the binding mode of a particular ligand.

For this compound, docking studies would be performed against relevant receptors, such as the ion channel of the NMDAR, or enzymes that it might modulate. The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then scoring these poses based on a force field that estimates the binding affinity.

Studies on analogous compounds have utilized molecular docking to elucidate the structural basis for their activity. For example, docking of memantine analogues into the NMDAR channel has helped to explain their voltage-dependent blocking mechanism. nih.gov Similarly, docking studies on other neurologically active compounds have revealed key interactions, such as π-stacking, hydrogen bonds, and hydrophobic interactions, that contribute to binding affinity and selectivity. acs.org These insights are critical for the rational design of new, more potent, and selective analogues.

Table 2: Illustrative Molecular Docking Results

| Target Receptor | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| NMDA Receptor | -8.5 | Hydrogen bond with Asn616, Hydrophobic interactions with Val619 and Met620 |

| Acetylcholinesterase | -7.2 | π-cation interaction with Trp84 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. mdpi.com These methods can be used to calculate a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. This information is vital for understanding a molecule's reactivity and its potential to interact with biological targets.

For this compound, DFT calculations could be employed to determine its most stable conformation and to analyze the distribution of electron density across the molecule. researchgate.net The electrostatic potential map, for instance, can highlight regions of the molecule that are likely to engage in electrostatic interactions, such as with charged or polar residues in a receptor binding site.

Furthermore, quantum chemical calculations can be used to study reaction mechanisms, which is particularly relevant if the compound is metabolized by enzymes like cytochrome P450. By modeling the transition states of potential metabolic reactions, researchers can predict the most likely sites of metabolism on the molecule.

In Silico Prediction of Binding Affinity and Physicochemical Attributes

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their fundamental physicochemical attributes. nih.gov These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties.

For this compound, various computational models can be used to estimate properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors. These parameters are often assessed in the context of guidelines like Lipinski's Rule of Five to evaluate the "drug-likeness" of a compound.

Predicting binding affinity through computational methods is more complex but can be approached using scoring functions from docking programs or more sophisticated methods like free energy perturbation (FEP) calculations. These predictions, while computationally intensive, can provide a quantitative estimate of how tightly a ligand will bind to its target.

Table 4: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Importance in Drug Design |

|---|---|---|

| Molecular Weight | 185.27 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water) | 1.9 | A measure of lipophilicity, affecting permeability and solubility. |

| Aqueous Solubility | -2.5 (log mol/L) | Critical for formulation and bioavailability. |

| Blood-Brain Barrier Permeability | High | Essential for a centrally-acting drug. |

Application of Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design strategies are central to the development of new therapeutic agents. mdpi.com

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target. acs.org With a known receptor structure, as is the case for many neurological targets, SBDD can be used to design novel analogues of this compound that have improved binding affinity or selectivity. This can involve, for example, modifying the cyclohexyl group to better fit into a hydrophobic pocket or altering the methylamino group to form additional hydrogen bonds.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This approach uses the structures of known active compounds to develop a pharmacophore model, which is a three-dimensional arrangement of the essential features required for biological activity. For this compound and its analogues, a pharmacophore model could be constructed based on the common structural features of active NMDAR blockers. This model could then be used to screen large compound libraries for new molecules with the desired activity.

The integration of these computational approaches provides a powerful platform for the comprehensive evaluation of this compound and for the rational design of its next-generation analogues with enhanced therapeutic profiles.

Preclinical Pharmacological and Biological Activity Research of 3 Cyclohexyl 2 Methylamino Propanoic Acid Derivatives

Enzyme Modulation and Inhibition Studies

The interaction of small molecules with enzymes is a primary mechanism for therapeutic action. Derivatives containing the cyclohexyl-propanoic acid scaffold have been investigated for their ability to modulate the activity of several classes of enzymes, particularly proteases and hydrolases.

Angiotensin-Converting Enzyme (ACE) Inhibition by Related Carboxylate-Containing Compounds

Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase within the renin-angiotensin system (RAS) that plays a critical role in blood pressure regulation. nih.gov ACE inhibitors are classified based on the chemical moiety that binds to the zinc ion in the enzyme's active site, with dicarboxylate-containing agents being a major class. nih.gov The development of these inhibitors was informed by the understanding that the nature of the penultimate amino acid residue of a peptide substrate influences binding to the enzyme. wikipedia.org This led to the hypothesis that succinyl amino acid derivatives could act as ACE inhibitors, which was confirmed with the discovery of succinyl-L-proline. wikipedia.org

Structure-activity relationship studies have shown that carboxyalkanoyl amino acid derivatives are potent inhibitors. wikipedia.org For instance, research into (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives demonstrated potent in vitro ACE inhibitory activities, with IC50 values in the nanomolar range (1.1 x 10⁻⁸ to 1.5 x 10⁻⁹ M). nih.gov These findings underscore the principle that compounds containing a carboxylate group, a feature of 3-cyclohexyl-2-(methylamino)propanoic acid, are well-suited for interacting with the active site of ACE and related metalloproteases. The design of such inhibitors often involves mimicking the structure of peptide substrates to achieve high-affinity binding. mdpi.com

Cathepsin L Inhibition (e.g., Toxoplasma gondii Cathepsin L)

Cathepsins are proteases that play essential roles in both normal physiological processes and in the life cycle of pathogens. nih.gov In the parasite Toxoplasma gondii, the causative agent of toxoplasmosis, Cathepsin L (TgCPL) is a crucial enzyme for parasite survival, making it a viable therapeutic target. arvojournals.orgnih.gov Research has focused on identifying inhibitors of TgCPL to treat the chronic stage of toxoplasmosis, for which current therapies are lacking. nih.govyoutube.com

A high-throughput screen and subsequent rational design led to the discovery of potent triazine nitrile inhibitors of TgCPL. nih.govacs.org Through structural optimization, researchers improved inhibitor potency and selectivity for the parasite enzyme over human cathepsin L isoforms. nih.govacs.org Notably, a derivative featuring a methyl-cyclohexyl group demonstrated significant potency and selectivity. acs.org This compound, 56 , retained high potency for TgCPL while achieving nearly four-fold selectivity over the human isoform. acs.org The introduction of the cyclohexyl moiety was a key modification in exploring the S2 pocket of the enzyme's active site. acs.org

| Compound | Structure Feature | TgCPL IC50 (nM) | Selectivity (vs. Human Isoform) | Source |

|---|---|---|---|---|

| 56 | Methyl-cyclohexyl vector | 26 | ~4-fold | acs.org |

Exploration of Other Protease and Hydrolase Interactions

The structural features of cyclohexyl-propanoic acid derivatives make them candidates for interacting with other proteases and hydrolases beyond ACE and Cathepsin L.

Cathepsin B: Studies on caffeic acid (3,4-dihydroxycinnamic acid) and its derivatives, which share the propanoic acid scaffold, have shown inhibitory activity against human cathepsins B and L. nih.govnih.gov While caffeic acid itself showed a preference for cathepsin B, its ester derivatives inhibited both enzymes, suggesting that modifications to the carboxylate end of the propanoic acid structure can modulate specificity. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary degradative enzyme for a class of bioactive lipids, and its inhibition is a strategy for managing inflammation and pain. nih.gov A dual inhibitor of cyclooxygenase (COX) and FAAH, ARN2508, was developed based on the structure of the NSAID flurbiprofen, a propanoic acid derivative. nih.gov A crystal structure of ARN2508 bound to COX-2 revealed that its alkyl tail inserts deep into a channel of the active site not utilized by previous NSAIDs, highlighting how modifications to a propanoic acid core can exploit novel binding interactions. nih.gov

Other Proteases: Amidine-containing compounds, some of which are known as serine protease inhibitors, have also been investigated for their effects on other targets. nih.gov This cross-reactivity suggests that scaffolds designed for one protease family may have activity against others, a principle that could apply to derivatives of this compound.

Receptor Ligand Activity and Modulation

In addition to enzyme inhibition, derivatives of this compound have been explored as ligands for cell surface receptors, particularly G protein-coupled receptors (GPCRs) and ionotropic glutamate (B1630785) receptors.

G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR40, S1PR1)

GPR40 (FFAR1): The free fatty acid receptor 1 (FFAR1), also known as GPR40, is a GPCR highly expressed in pancreatic β-cells and is a therapeutic target for type 2 diabetes. mdpi.comnih.gov Activation of GPR40 by agonists enhances glucose-dependent insulin (B600854) secretion. nih.gov A number of GPR40 agonists based on a propanoic acid core have been developed. Research on a series of 3-(4-aryloxyaryl)propanoic acid derivatives identified potent GPR40 agonists. nih.gov Further studies on propanoic acid derivatives have yielded compounds with high potency and improved metabolic stability. researchgate.net

| Compound | Structure Type | GPR40 Agonist Activity (pEC50) | Source |

|---|---|---|---|

| 40a | Propanoic acid derivative | 7.73 | researchgate.net |

Sphingosine-1-Phosphate Receptor 1 (S1PR1): The S1PR1 is another GPCR that plays a crucial role in immune cell trafficking; its modulation is a validated strategy for treating autoimmune diseases like multiple sclerosis. researchgate.netnih.govmdpi.com Agonists of S1PR1 cause receptor internalization, which sequesters lymphocytes in lymph nodes. nih.govmdpi.com Novel indole-propionic acid derivatives have been developed as potent and selective S1P1 receptor agonists. nih.gov Similarly, SAR studies of 3-arylpropionic acids led to the identification of selective S1P1 agonists that were effective in preclinical models of immunosuppression. researchgate.net These studies demonstrate that the 3-arylpropionic acid scaffold is a viable starting point for developing selective S1PR1 modulators. researchgate.net

Ionotropic Glutamate Receptor Interactions (e.g., AMPA, NMDA)

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels critical for synaptic plasticity. youtube.comelifesciences.org Overactivation of these receptors is implicated in neurological disorders. youtube.com A series of amino-alkyl-cyclohexane derivatives have been characterized as uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics. nih.govnih.gov These compounds, which are structurally very similar to derivatives of this compound, displace MK-801 binding and antagonize NMDA-induced currents in neurons. nih.gov The potency of these compounds varies with the substitution pattern on the cyclohexane (B81311) ring. nih.gov

| Compound | Structure | [3H]-(+)-MK-801 Binding Ki (µM) | NMDA Current Inhibition IC50 (µM) | Source |

|---|---|---|---|---|

| MRZ 2/579 | 1-amino-1,3,3,5,5-pentamethyl-cyclohexane HCl | 1.87 (Kd) | 1.29 | nih.gov |

AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate the majority of fast excitatory neurotransmission in the brain. frontiersin.orgfrontiersin.org Their trafficking and function are fundamental to synaptic plasticity. frontiersin.orgyoutube.com The modulation of AMPA receptors can be achieved through various mechanisms, including competitive antagonism at the glutamate binding site and allosteric modulation at other sites. nih.gov While direct studies on this compound derivatives are not prominent, the principles of ligand design for ionotropic glutamate receptors suggest potential for interaction. For example, amidine-containing compounds have been shown to act as channel blockers of AMPA receptors, with some preferentially inhibiting calcium-permeable AMPA receptors. nih.gov The development of ligands often involves exploring how different chemical scaffolds, such as the cyclohexyl-propanoic acid framework, can fit into the orthosteric or allosteric binding pockets of the receptor complex. nih.gov

Chemokine Receptor Antagonism (e.g., CCR5)

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for the development of antiviral therapies. nih.gov The discovery of small-molecule CCR5 antagonists that can block this interaction has been a significant area of research. While direct studies on this compound derivatives as CCR5 antagonists are not extensively documented in publicly available research, related structures containing a cyclohexyl moiety have shown promise.

For instance, research into spirodiketopiperazine-based CCR5 antagonists has identified compounds with a cyclohexyl(hydroxy)methyl group as potent inhibitors. nih.gov These molecules, derived from β-hydroxylated leucine (B10760876) analogs, demonstrate that the cyclohexyl group is a key structural feature for activity. In one study, a combinatorial library of compounds was prepared to explore CCR5 binding affinity, where a methylcyclohexyl group was identified as a novel structural motif in a pool of active compounds. researchgate.net Although these are not direct derivatives of this compound, the findings underscore the importance of the cyclohexyl group in the design of CCR5 antagonists.

Further research into a series of 1-[N-(Methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butanes as CCR5 anti-HIV-1 agents also highlights the relevance of the N-methylamino scaffold in conjunction with other cyclic moieties for achieving desired biological activity. medchemexpress.com

E-Selectin Antagonism by Complex Derivatives

E-selectin is a cell adhesion molecule expressed on the surface of endothelial cells during inflammation, mediating the recruitment of leukocytes to the site of injury. Antagonism of E-selectin is a promising strategy for the treatment of various inflammatory diseases. Research in this area has led to the development of complex carbohydrate-based molecules that can block the binding of E-selectin to its ligands.

While there is no direct evidence of this compound derivatives being investigated as E-selectin antagonists, the inclusion of a cyclohexyl ring in E-selectin antagonists has been explored. For example, galactopyranosyl-cyclohexyl derivatives have been disclosed in patent literature as potential E-selectin antagonists. google.com Additionally, N-acetyl-D-glucosamine (GlcNAc) mimics incorporating a cyclohexane ring have been synthesized and evaluated. These studies suggest that the cyclohexane ring can act as a scaffold to correctly position other key interacting groups, thereby enhancing binding affinity to E-selectin.

Histamine (B1213489) H1 Receptor Antagonism of Synthesized Derivatives

The histamine H1 receptor is a well-established target for the treatment of allergic conditions. nih.gov Antagonists of this receptor block the effects of histamine, alleviating symptoms such as itching, sneezing, and runny nose. The development of new H1 antagonists often focuses on improving selectivity and reducing side effects, such as sedation.

A search of the scientific literature did not yield specific examples of this compound derivatives that have been synthesized and evaluated for histamine H1 receptor antagonist activity. However, the general principles of H1 antagonist design often involve a basic amine function and lipophilic groups to ensure receptor binding. The this compound scaffold possesses both of these general features, suggesting its potential as a starting point for the design of novel H1 antagonists. Research into other classes of compounds, such as cyanoguanidine derivatives, has shown that linking different pharmacophoric moieties can result in potent H1 receptor antagonists. nih.govdrugdesign.org

Transporter Protein Interactions

Modulation of Amino Acid Transporters

Amino acid transporters are a family of membrane proteins responsible for the uptake and efflux of amino acids across cell membranes. These transporters play a crucial role in cellular nutrition, metabolism, and signaling. mdpi.com The development of molecules that can modulate the activity of specific amino acid transporters is an area of interest for various therapeutic applications, including in oncology and neurology.

P-Glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells. nih.gov P-gp can extrude a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. The development of P-gp modulators that can inhibit its function is a key strategy to overcome MDR.

The N-methylated peptide, Cyclosporin A, is a well-known P-gp inhibitor. researchgate.net This suggests that N-methylated amino acid derivatives could have potential as P-gp modulators. While direct studies on this compound derivatives are lacking, research on other classes of compounds has shown that it is possible to modulate P-gp activity. For example, certain phenolic acid derivatives have been shown to re-sensitize multidrug-resistant cancer cells to chemotherapeutic agents by impairing the cellular energetic state and reducing ATP levels, which are necessary for P-gp function. nih.gov Flavonoids have also been shown to modulate P-gp activity, with some inhibiting and others stimulating its function depending on the specific flavonoid and the P-gp substrate. researchgate.net

Investigation of Diverse Biological Activities in Preclinical Models

The structural features of this compound derivatives make them attractive candidates for exploration in a variety of preclinical models for different diseases. The cyclohexyl group, for instance, is present in a number of biologically active compounds.

One area where cyclohexyl-containing derivatives have shown promise is in the development of anti-inflammatory and analgesic agents. A series of cyclohexyl-N-acylhydrazone derivatives were synthesized and evaluated in murine models of inflammation and pain. Several of these compounds demonstrated significant anti-inflammatory and analgesic activities.

| Compound | Anti-inflammatory Activity (% Inhibition of Peritonitis) | Analgesic Activity (% Inhibition of Writhing) |

| Derivative 1 | 55 | 62 |

| Derivative 2 | 68 | 75 |

| Derivative 3 | 49 | 58 |

| Data is illustrative and based on findings for related cyclohexyl derivatives. |

Furthermore, derivatives of cyclohexylalanine have been incorporated into peptides to modulate their therapeutic properties. L-Cyclohexylalanine has been used to modify atrial natriuretic peptide, which is involved in the regulation of body fluid and blood pressure. medchemexpress.com Additionally, the reduction of aromatic amino acids to their cyclohexyl counterparts is a known strategy for creating unnatural amino acids for use in peptidomimetic therapeutic agents. acs.org

Antiseizure Effects (e.g., via AMPA receptor modulation)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system. rsc.org Its role in the initiation and propagation of epileptic activity is well-established, making it a key target for antiseizure therapies. nih.govnih.gov Antagonists of the AMPA receptor have been shown to terminate seizures and reduce neuronal degeneration in various preclinical models. rsc.org The mechanism involves inhibiting the early phase of paroxysmal depolarization shifts, which suppresses the synchronized neuronal activity that underlies seizures. mdpi.com

While direct research investigating the antiseizure properties of this compound through AMPA receptor modulation is not prominent in the reviewed scientific literature, the principles of AMPA antagonism are demonstrated by other molecules. For instance, decanoic acid has been shown to provide seizure control through the direct, non-competitive inhibition of AMPA receptors. nih.gov This inhibition is voltage-dependent, suggesting enhanced efficacy during the neuronal depolarization that occurs during a seizure. nih.gov The development of AMPA receptor antagonists is a continuing area of research, with compounds like perampanel (B3395873) being approved for clinical use in treating certain forms of epilepsy. mdpi.comconsensus.app The efficacy of various competitive and non-competitive antagonists in preclinical models underscores the therapeutic potential of targeting this receptor. rsc.orgnih.gov

Anti-inflammatory and Immunomodulatory Effects (e.g., using Pt(IV) complexes of derivatives)

A contemporary strategy in medicinal chemistry involves the development of multi-action drugs, such as combining a cytotoxic agent with an anti-inflammatory molecule to target cancer, which is often linked with chronic inflammation. One approach is the synthesis of platinum(IV) prodrugs that incorporate non-steroidal anti-inflammatory drugs (NSAIDs) as axial ligands. These Pt(IV) complexes are designed to be relatively inert until they enter the low-oxygen, reductive environment of tumor cells. Intracellular reduction converts the Pt(IV) to the cytotoxic Pt(II) species, which can then bind to DNA, while simultaneously releasing the anti-inflammatory ligands.

Although no specific research has been published on Pt(IV) complexes using this compound as a ligand, extensive studies have been conducted on complexes with other propanoic acid derivatives, such as ketoprofen (B1673614) and naproxen (B1676952), and with other amino acids like alanine. For example, Pt(IV) complexes containing NSAIDs have shown the ability to inhibit cyclooxygenase (COX) activity and the production of prostaglandin (B15479496) E2, key mediators of inflammation. This dual functionality can create a synergistic effect, where the anti-inflammatory component may help overcome certain forms of drug resistance and mitigate side effects.

| Compound | Cell Line | IC50 (µM) | Fold Increase in Activity vs. Cisplatin |

|---|---|---|---|

| Cisplatin | SW480 (Colon) | 5.5 | - |

| Pt(IV)-Naproxen Complex | SW480 (Colon) | 0.8 | ~6.9x |

| Cisplatin | A549 (Lung) | 4.2 | - |

| Pt(IV)-Ketoprofen Complex | A549 (Lung) | 1.5 | ~2.8x |

This table presents illustrative data based on findings for naproxen and ketoprofen complexes to demonstrate the principle of enhanced cytotoxicity. The exact values are representative of trends reported in the literature.

Neuroprotective Potential and Glutamatergic System Modulation

The glutamatergic system is central to neuronal function, but its overactivation can lead to excitotoxicity, a phenomenon implicated in a wide range of neurodegenerative disorders. peptide.co.jp Consequently, modulating this system is a primary strategy for achieving neuroprotection. nih.gov A key mechanism for controlling extracellular glutamate levels is through excitatory amino acid transporters (EAATs), which are responsible for the majority of glutamate uptake in the brain. nih.govnih.gov Dysregulation of these transporters is associated with many neurological conditions, making them a promising therapeutic target. peptide.co.jp Novel positive allosteric modulators of glutamate transport are being developed to enhance glutamate clearance and have shown neuroprotective properties in preclinical models. nih.gov

While amino acids and their analogs are being investigated as potential modulators of the glutamatergic system, specific studies on the neuroprotective effects of this compound or its derivatives via this mechanism are not available in the reviewed literature. nih.gov The general strategy remains to reduce excessive glutamatergic signaling to prevent the downstream toxic effects on neurons. youtube.com

Effects on Cellular Resilience and Metabolic Pathways (e.g., NAD+ biosynthesis)

Cellular resilience, the ability of a cell to withstand and recover from stress, is intrinsically linked to its metabolic state. Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme at the heart of cellular metabolism, playing essential roles in redox reactions, energy production, DNA repair, and cell signaling. The age-related decline in NAD+ levels is linked to a variety of diseases, and strategies to boost NAD+ biosynthesis are being explored to enhance cellular function and promote healthy aging. Restoring NAD+ levels has been shown to improve mitochondrial function, reduce inflammation, and protect against metabolic disease in preclinical models.

Currently, there is no published research that specifically investigates the effects of this compound or its derivatives on NAD+ metabolism or its associated pathways for enhancing cellular resilience.

Role of the Amino Acid Scaffold in Bioactive Peptide Synthesis and Function

Unnatural amino acids, such as those with a cyclohexyl group, are valuable tools in peptide design and drug discovery. nih.govnih.gov Incorporating these non-proteinogenic scaffolds into peptides can introduce conformational constraints, increase proteolytic stability, and enhance biological activity. nih.govcpcscientific.com The unique structure of these amino acids allows for the creation of peptides with novel functions and improved pharmacological properties. nih.govcpcscientific.com

A compelling example of this is the use of cyclohexylalanine (Cha), a structurally related amino acid, in the design of peptides that target mitochondria. Research has shown that an α-helical peptide containing Cha can selectively recognize and interact with cardiolipin, a phospholipid unique to the inner mitochondrial membrane. nih.gov This interaction allows the peptide to penetrate mitochondria and exert protective effects. In a preclinical model of kidney injury, this Cha-containing peptide was shown to rescue mitochondrial function by reducing the generation of reactive oxygen species (ROS) and preserving mitochondrial membrane potential and ATP production. nih.gov This demonstrates how a specific amino acid scaffold can be used to direct a peptide to a specific cellular organelle and elicit a targeted therapeutic effect. nih.gov

| Parameter Measured | Condition (Control) | Condition (Oxidative Stress) | Condition (Oxidative Stress + Cha-Peptide) |

|---|---|---|---|

| ROS Generation (Relative Units) | 100 | 250 | 120 |

| Mitochondrial Membrane Potential (Relative Units) | 100 | 45 | 90 |

| Cellular ATP Levels (Relative Units) | 100 | 50 | 85 |

This table contains representative data based on the findings reported for a cyclohexylalanine-containing peptide to illustrate its protective effects on mitochondrial parameters under cellular stress. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for 3 Cyclohexyl 2 Methylamino Propanoic Acid Analogues

Impact of the Cyclohexyl Moiety on Biological Potency and Target Selectivity

The cyclohexyl group, a non-aromatic cyclic alkyl substituent, plays a critical role in anchoring ligands within the hydrophobic pockets of target enzymes or receptors. Its size, shape, and lipophilicity are key determinants of binding affinity and, consequently, biological potency.

In the context of designing inhibitors for enzymes like lysyl-tRNA synthetase (LysRS), the exploration of hydrophobic groups at the R1 position has shown that increasing the ring size from a cyclopentyl to a cyclohexyl (and further to a cycloheptyl) can significantly enhance potency. For instance, substituting a cyclopentyl group with a cyclohexyl ring resulted in a 7-fold improvement in LysRS inhibitory potency. acs.org This enhancement is attributed to the larger cyclohexyl group more effectively filling a sizable hydrophobic pocket, potentially displacing resident water molecules to achieve a more favorable energetic interaction. acs.org

The cyclohexyl moiety's influence extends beyond simple hydrophobic interactions. In the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, a -CH2-cyclohexyl group at the P2 position was well-tolerated and demonstrated potent Mpro inhibition. acs.org However, the substitution pattern on the cyclohexyl ring itself can be crucial. In the LysRS inhibitor series, introducing a cis-2-hydroxy group on the cyclohexyl ring was tolerated, albeit with a slight reduction in potency, whereas the trans-2-hydroxy analogue was inactive, highlighting a strict regiochemical and stereochemical requirement for substitution on this ring. acs.org

Furthermore, the nature of the cyclic group can influence selectivity. While a methylenecyclohexyl group was tolerated in SARS-CoV-2 Mpro inhibitors, it led to a 10-fold decrease in activity against the Mpro from a different human coronavirus (HCoV-229E), indicating that this moiety can be a driver of target selectivity. acs.org

Table 1: Impact of Cyclohexyl and Related Moieties on Enzyme Inhibition

| Compound/Analogue Type | Target Enzyme | Modification | Observed Effect on Potency | Reference |

| LysRS Inhibitor | Lysyl-tRNA Synthetase | Cyclopentyl → Cyclohexyl | 7-fold increase | acs.org |

| LysRS Inhibitor | Lysyl-tRNA Synthetase | Cyclohexyl → Cycloheptyl | 20-fold increase vs. cyclopentyl | acs.org |

| SARS-CoV-2 Mpro Inhibitor | SARS-CoV-2 Mpro | -CH2-cyclobutyl → -CH2-cyclohexyl | Maintained high potency | acs.org |

| Coronavirus Mpro Inhibitor | HCoV-229E Mpro | N-cyclopropyl → Methylene-cyclohexyl | 10-fold decrease | acs.org |

Role of the Methylamino Group in Ligand-Receptor/Enzyme Binding

The substitution of a primary amine with a methylamino (or N-methyl) group is a common and impactful strategy in medicinal chemistry. This seemingly minor modification can profoundly alter a molecule's pharmacological profile. researchgate.net For 3-Cyclohexyl-2-(methylamino)propanoic acid, the N-methyl group serves several key functions.

Firstly, N-methylation removes a hydrogen bond donor. researchgate.net In peptide-based inhibitors, the backbone amide protons often form crucial hydrogen bonds with the target protein. acs.org N-methylation disrupts these interactions. While this might be expected to reduce binding affinity, it can sometimes be compensated for by other favorable interactions. For example, in certain SARS-CoV-2 Mpro inhibitors, the loss of a hydrogen bond due to N-methylation was offset by a conformational rearrangement of a nearby glutamine residue, which then formed a new hydrogen bond with a different part of the inhibitor. acs.org

Secondly, the methyl group adds steric bulk, which can restrict the conformational flexibility of the molecule's backbone. peptide.com This pre-organization can reduce the entropic penalty of binding, leading to a more favorable binding affinity. This conformational restriction can also be leveraged to fine-tune activity, for instance, by converting a receptor agonist into an antagonist. peptide.comnih.gov

Thirdly, N-methylation increases the lipophilicity of the molecule. rsc.org This can enhance membrane permeability and oral bioavailability, critical properties for drug candidates. nih.gov It also generally increases resistance to metabolic degradation by proteolytic enzymes, which often target the amide bonds of peptides, thereby extending the in-vivo half-life. peptide.comresearchgate.net

Significance of the Propanoic Acid Backbone for Molecular Recognition

The propanoic acid backbone of the titular compound provides the essential scaffold that correctly orients the critical functional groups—the cyclohexyl side chain, the methylamino group, and the carboxylic acid—for interaction with a biological target. This amino acid-like structure is fundamental for recognition by enzymes that process peptides and amino acids, such as proteases and aminoacyl-tRNA synthetases. acs.orgmdpi.com

The carboxylic acid terminus is particularly significant. At physiological pH, it is typically deprotonated to form a negatively charged carboxylate. This charge can engage in strong ionic interactions or hydrogen bonds with positively charged residues (like arginine or lysine) or with the enzyme's backbone amides in the binding site. nih.gov Modifying or neutralizing this charge often has a profound effect on activity. Replacing the C-terminal carboxylic acid with a non-ionic group like an amide can increase hydrophobicity and alter receptor binding properties. nih.gov In some cases, this modification can even enhance activity by allowing the new group to form different, more favorable hydrogen bonds. nih.gov

The length and structure of the backbone are also vital. The three-carbon propanoic acid structure positions the side chain and amino group in a specific spatial relationship that is often required for fitting into the active site of an enzyme. Altering this backbone, for instance by changing the chain length or introducing different linkages, would fundamentally change this spatial arrangement and likely disrupt molecular recognition.

Stereochemical Requirements for Optimized Biological Activity

Biological systems, being chiral themselves, almost invariably exhibit a strong preference for one stereoisomer of a drug molecule over another. The activity of this compound and its analogues is highly dependent on the three-dimensional arrangement of its atoms, particularly at the alpha-carbon (C2).

For inhibitors targeting enzymes like dipeptidyl peptidase IV (DPP-4), the stereochemistry at the amino acid core is critical for correct positioning within the active site. rsc.orgnih.gov Typically, only one enantiomer will orient its side chain into the appropriate hydrophobic pocket (e.g., the S1 or S2 pocket) while simultaneously placing its amine and carboxylate groups in positions to form key interactions. For example, in a study of β-amino-N-acylhydrazone DPP-4 inhibitors, the (R)-enantiomer was significantly more potent than the (S)-enantiomer. rsc.org Molecular modeling revealed that the (S)-stereoisomer adopted a different orientation, losing critical hydrogen bonding and π-stacking interactions with active site residues like Glu206 and Phe357. rsc.org

The introduction of an N-methyl group does not remove the chirality at the alpha-carbon, and the stereochemical preference is maintained. The synthesis of optically pure N-methyl amino acids is crucial for developing potent and selective drug candidates, as the "wrong" enantiomer is often inactive or may have off-target effects. nih.govresearchgate.net Therefore, controlling the stereochemistry to produce the (2S) or (2R) form, whichever is biologically relevant for a specific target, is a fundamental requirement for optimizing the activity of this class of compounds.

Design of Analogues with Modified Side Chains or Linkers for Improved Activity Profiles

To enhance potency, selectivity, and pharmacokinetic properties, medicinal chemists systematically modify the core scaffold of a lead compound. For analogues of this compound, this involves altering the side chains and the linking chemical structures.

One common strategy is to modify the C-terminus of the propanoic acid. Replacing the carboxylic acid with an amide, ester, or other functional group can neutralize the negative charge, which often increases cell permeability and metabolic stability. nih.govsigmaaldrich.com For instance, converting the C-terminus to an amide can prevent degradation by certain enzymes and may introduce new hydrogen bonding opportunities with the target. sigmaaldrich.com In the development of inhibitors for LysRS, modifying the C-terminus was a key area of SAR exploration. acs.org

Another approach involves modifying the P2 residue side chain (the cyclohexyl group in this case). While large hydrophobic groups are often favored, exploring a range of substituents can fine-tune activity. In the development of SARS-CoV-2 Mpro inhibitors, various P2 groups including isobutyl, cyclopentyl, and -CH2-cyclohexyl were found to be well-tolerated and resulted in potent inhibition. acs.org This indicates a degree of flexibility in the S2 subpocket of the enzyme, allowing for optimization of physical properties like permeability without sacrificing potency. acs.org

Introducing different linkers or extending the molecule can also access additional binding pockets. For example, in a series of 2-phenoxybenzamide (B1622244) antiplasmodial agents, shifting a piperazinyl substituent from the ortho to the para position on a phenyl ring resulted in a dramatic increase in activity, demonstrating the importance of substituent placement for optimal target engagement. mdpi.com

Table 2: Analogue Design and Impact on Activity

| Parent Scaffold | Modification Strategy | Resulting Analogue Feature | Purpose/Observed Effect | Reference |

| Peptide/Amino Acid | C-Terminal Modification | Amidation (-CONH2) | Neutralize charge, increase stability, mimic native proteins. | sigmaaldrich.com |

| Peptide/Amino Acid | C-Terminal Modification | Esterification (-COOR) | Increase lipophilicity, potential for prodrug strategy. | nih.gov |

| Mpro Inhibitor | P2 Side Chain Modification | -CH2-cyclohexyl | Maintained high potency, improved permeability. | acs.org |

| Dipeptidyl Peptidase Inhibitor | Peptide Extension | Addition of Proline at N-terminus | Often enhances binding to DPP-4 active site. | mdpi.com |

Exploration of Bioisosteric Replacements within the Chemical Scaffold

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov This strategy can be applied to any part of the this compound scaffold.

Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced to modulate acidity, polarity, and metabolic stability. A common bioisostere is the tetrazole ring. Like a carboxylate, the tetrazolate anion is acidic and planar, allowing it to mimic the charge and interaction profile of the original group, but it is generally more lipophilic and resistant to metabolic reduction. Other replacements include hydroxamic acids, sulfonamides, and phosphonates.

Cyclohexyl Bioisosteres: The cyclohexyl group itself can be replaced by other cyclic or acyclic moieties to probe the steric and electronic requirements of the hydrophobic binding pocket. Common replacements include:

Phenyl or Pyridyl rings: To introduce aromaticity and potential for π-π stacking interactions. cambridgemedchemconsulting.com

Other cycloalkanes: Such as cyclopentyl or cycloheptyl, to vary the size and fit within the pocket. acs.org

Acyclic alkyl groups: Such as isobutyl or t-butyl, to explore different hydrophobic shapes.

Backbone and Amide Bioisosteres: The amide bond within a larger peptide analogue is susceptible to enzymatic cleavage. Replacing the standard amide linkage (-CO-NH-) with a more stable mimic, such as a thioamide (-CS-NH-), a retro-inverso amide (-NH-CO-), or a reduced amide (-CH2-NH-), can significantly increase the compound's half-life. The N-methyl group itself can be considered a modification that alters the properties of the amide bond. researchgate.net

The goal of these replacements is to create a new molecule that retains the essential binding characteristics of the parent compound while overcoming limitations like poor metabolic stability, toxicity, or low bioavailability. nih.gov

Applications in Advanced Medicinal Chemistry Research and Drug Development Pipelines

Utilization as Chiral Building Blocks in Complex Organic Synthesis

In the field of organic synthesis, chiral building blocks are fundamental components used to construct complex, enantiomerically pure molecules, which is crucial for modern pharmaceuticals. The specific three-dimensional arrangement (stereochemistry) of a drug molecule is often critical for its biological activity and safety. 3-Cyclohexyl-2-(methylamino)propanoic acid, possessing a defined stereocenter, is a valuable synthon for this purpose.

The utility of such scaffolds is evident in the commercial availability of structurally related chiral building blocks, such as trans-(4-(methylamino)cyclohexyl)methanesulfonic acid, which also features the core methylamino-cyclohexyl motif. bldpharm.com These compounds provide chemists with a ready-made fragment incorporating both a lipophilic cyclohexane (B81311) group and a polar, hydrogen-bonding amino group. The cyclohexane moiety can occupy hydrophobic pockets in target proteins, while the amino acid portion can form specific hydrogen bonds and salt bridges, anchoring the molecule to its target. The synthesis of larger, more complex drug candidates can be streamlined by incorporating these pre-formed, stereochemically defined units, saving numerous synthetic steps and facilitating the exploration of chemical space around a core scaffold.

Development of Chemical Probes for Target Validation Studies

Target validation is a critical step in drug discovery that confirms the relevance of a biological target (like an enzyme or receptor) to a disease. Chemical probes—small molecules designed to interact specifically and potently with a target—are indispensable tools in this process. nih.gov While no specific chemical probes derived directly from this compound are prominently documented in the literature, its structure is well-suited for such an application.

A chemical probe based on this scaffold would typically be developed by modifying the parent molecule in two key ways:

Introduction of a Reporter Tag: A fluorescent dye, a biotin (B1667282) molecule, or a radioisotope could be attached to the molecule, often at the carboxylic acid or a less critical position for target binding. This tag allows for the visualization and quantification of the probe's interaction with its target protein in cells or tissues.

Incorporation of a Reactive Group: For certain applications, a photo-activatable or electrophilic group can be added. This "warhead" allows the probe to form a permanent (covalent) bond with its target protein upon binding, which is invaluable for identifying and isolating the target from complex biological mixtures. chemikailproteomics.com

The development of such a probe would leverage the inherent binding properties of the this compound core to direct it to the target of interest, while the appended functional groups would enable target identification and validation.

Strategies for Enhancing Target Specificity and Therapeutic Efficacy

Once a lead compound shows promise, medicinal chemists employ various strategies to enhance its properties, such as target specificity (to reduce off-target side effects) and therapeutic efficacy (to increase its desired effect). Structure-activity relationship (SAR) studies are central to this optimization process, where systematic modifications to the molecule's structure are made and the resulting effects on its biological activity are measured. ashp.org

For a scaffold like this compound, key optimization strategies would include:

Conformational Constraint: The flexibility of the cyclohexane ring and the rotatable bonds can be restricted. For instance, introducing double bonds or incorporating the structure into a more rigid ring system, such as a spirocycle, can lock the molecule into a specific conformation that fits the target's binding site more perfectly. This was demonstrated in the development of 1,3-cyclohexyl diamide (B1670390) derivatives as mGluR5 modulators, where conformational constraint led to a potent spirooxazoline template. nih.gov

Modification of Functional Groups: The carboxylic acid and the secondary amine are key interaction points. The acid could be converted to an ester or an amide to alter its charge and hydrogen bonding capacity, potentially improving cell permeability. nih.gov The N-methyl group could be replaced with larger or different alkyl groups to probe for additional binding interactions.

Isosteric Replacement: The cyclohexane ring could be replaced by other cyclic or aromatic groups (bioisosteres) to fine-tune lipophilicity, polarity, and binding interactions. Similarly, the propanoic acid backbone could be extended or shortened to optimize the positioning of the key functional groups. nih.gov

These strategies allow for the systematic refinement of the initial lead compound, turning it into a more potent, selective, and drug-like preclinical candidate.

Case Studies of this compound Derivatives in Preclinical Drug Candidates (e.g., CCR5 antagonists, Cathepsin L inhibitors)

While specific preclinical case studies detailing derivatives of this compound as either CCR5 antagonists or Cathepsin L inhibitors are not widely available in the public domain, the structural motifs of this compound are relevant to inhibitors of these target classes. Drug discovery for targets like proteases (e.g., Cathepsin L) and G-protein coupled receptors (e.g., CCR5) often involves scaffolds that combine lipophilic groups for hydrophobic interactions and polar, hydrogen-bonding functionalities to mimic natural ligands.

Cathepsin L Inhibitors: Cathepsin L is a lysosomal cysteine protease involved in various pathologies, including cancer and infectious diseases. Inhibitors are often designed to interact with the enzyme's active site. For instance, research into dual inhibitors of Cathepsin L and Janus kinases (JAKs) for acute lung injury has led to the development of 2-arylaminopyrimidine derivatives. nih.gov Although structurally different from our lead compound, this research highlights the general approach: a core scaffold (2-aminopyrimidine) is decorated with various functional groups to achieve potent and selective inhibition. A hypothetical derivative of this compound for this target might convert the carboxylic acid into a reactive "warhead" (e.g., a nitrile or an epoxide) that can covalently bind to the active site cysteine of Cathepsin L, with the cyclohexyl and methylamino groups providing specificity for the surrounding binding pockets.

Due to the lack of specific preclinical data for derivatives of this compound targeting CCR5 or Cathepsin L, a data table of inhibitory activities cannot be generated. The table below lists the properties of the parent compound.

Table of Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| trans-(4-(Methylamino)cyclohexyl)methanesulfonic acid | Example of a related chiral building block bldpharm.com |